molecular formula C12H10N2O3 B15056077 Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B15056077
M. Wt: 230.22 g/mol
InChI Key: NPPRKJAIZHGNPO-UHFFFAOYSA-N
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Description

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a fused pyridine and furan ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with furan moieties under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate
  • 6-methylfuro[2,3-b]pyridine derivatives

These compounds share structural similarities but differ in specific functional groups or substituents, which can significantly impact their chemical properties and applications. This compound stands out due to its cyano group, which enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O3/c1-3-16-12(15)10-7(2)9-5-4-8(6-13)14-11(9)17-10/h4-5H,3H2,1-2H3

InChI Key

NPPRKJAIZHGNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=C(C=C2)C#N)C

Origin of Product

United States

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